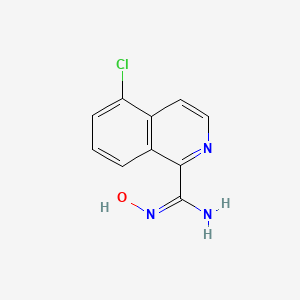
(E)-5-Chloro-N'-hydroxyisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloro group, a hydroxy group, and an isoquinoline ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the chlorination of isoquinoline derivatives followed by the introduction of the hydroxy and carboximidamide groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction efficiency and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert the carboximidamide group into an amine.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield isoquinoline ketones, while substitution of the chloro group can produce a variety of isoquinoline derivatives with different functional groups.
Scientific Research Applications
(E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide include other isoquinoline derivatives with different substituents, such as:
- 5-Chloroisoquinoline
- N-Hydroxyisoquinoline-1-carboximidamide
- 5-Chloro-N’-methoxyisoquinoline-1-carboximidamide
Uniqueness
What sets (E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the chloro and hydroxy groups, along with the carboximidamide moiety, allows for a wide range of chemical modifications and biological activities.
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-chloro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H8ClN3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14-15/h1-5,15H,(H2,12,14) |
InChI Key |
IWAFDZWWLMCBKP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)Cl |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=NO)N)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


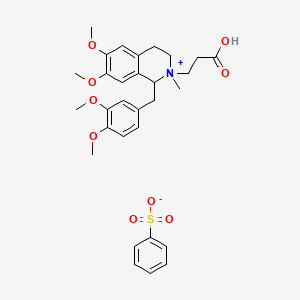
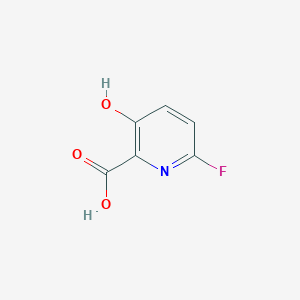
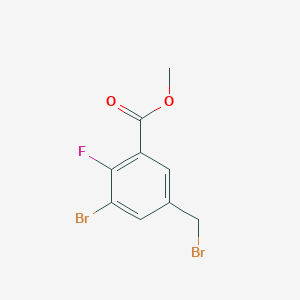
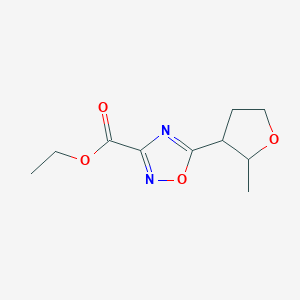

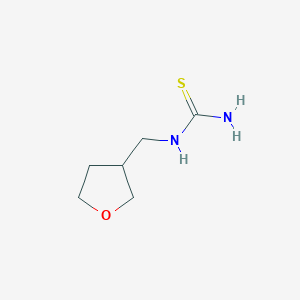
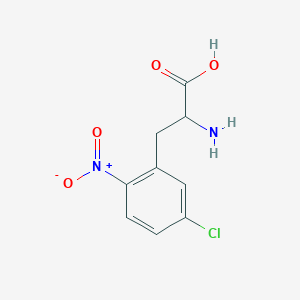
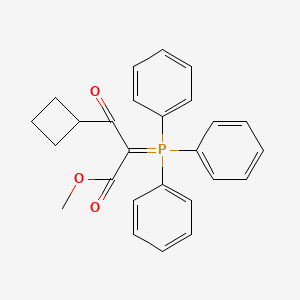
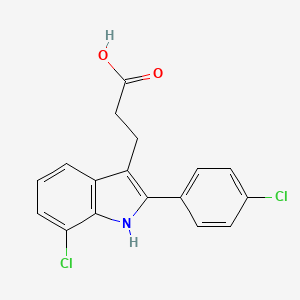
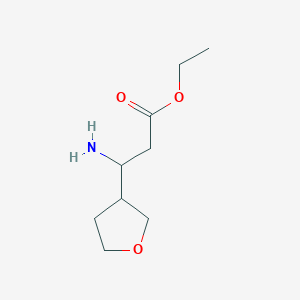
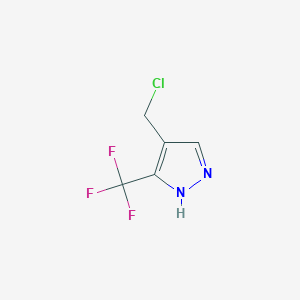
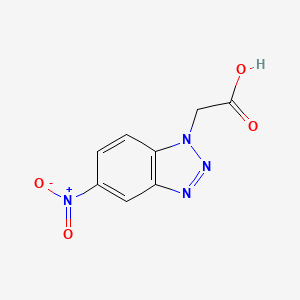
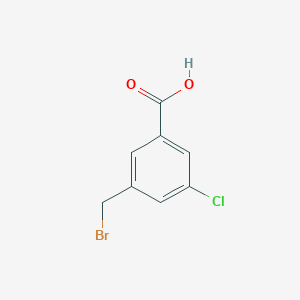
![2-[2-(2-phenylphenyl)phenyl]aniline](/img/structure/B13643910.png)
